(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate
Overview
Description
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate is a chemical compound with the molecular formula C10H12F2O4S It is an ester derivative of methanesulfonic acid, featuring a benzyloxy group and two fluorine atoms on the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester typically involves the esterification of methanesulfonic acid with 3-benzyloxy-2,2-difluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The benzyloxy group and fluorine atoms contribute to the compound’s stability and reactivity, allowing it to interact with specific enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid methyl ester: A simpler ester with a single methyl group instead of the benzyloxy group.
Methanesulfonic acid ethyl ester: Similar to the methyl ester but with an ethyl group.
Methanesulfonic acid 2,2-difluoropropyl ester: Lacks the benzyloxy group but retains the difluoropropyl moiety.
Uniqueness
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate is unique due to the presence of both the benzyloxy group and the difluoropropyl chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1380308-41-7 |
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Molecular Formula |
C11H14F2O4S |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate |
InChI |
InChI=1S/C11H14F2O4S/c1-18(14,15)17-9-11(12,13)8-16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
DLQXIBVYIIRRMT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(COCC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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